molecular formula C12H10F2N2O4S2 B4626737 N~1~-[4-(AMINOSULFONYL)PHENYL]-2,5-DIFLUORO-1-BENZENESULFONAMIDE

N~1~-[4-(AMINOSULFONYL)PHENYL]-2,5-DIFLUORO-1-BENZENESULFONAMIDE

Cat. No.: B4626737
M. Wt: 348.4 g/mol
InChI Key: MSRBSARPLIRXBE-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

The primary target of “N-[4-(aminosulfonyl)phenyl]-2,5-difluorobenzenesulfonamide” is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is known to interact with its target, carbonic anhydrase 2 . The interaction between the compound and its target may result in changes to the enzyme’s activity, potentially influencing various physiological processes.

Result of Action

Given its target, it may influence the activity of Carbonic Anhydrase 2, potentially impacting various physiological processes .

Preparation Methods

The synthesis of N1-[4-(AMINOSULFONYL)PHENYL]-2,5-DIFLUORO-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 4-aminobenzenesulfonamide with a fluorinated benzene derivative under specific reaction conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide or N,N-dimethylformamide, and catalysts to facilitate the reaction .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

N~1~-[4-(AMINOSULFONYL)PHENYL]-2,5-DIFLUORO-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N~1~-[4-(AMINOSULFONYL)PHENYL]-2,5-DIFLUORO-1-BENZENESULFONAMIDE has a wide range of scientific research applications:

Comparison with Similar Compounds

N~1~-[4-(AMINOSULFONYL)PHENYL]-2,5-DIFLUORO-1-BENZENESULFONAMIDE can be compared with other similar compounds, such as:

The uniqueness of N1-[4-(AMINOSULFONYL)PHENYL]-2,5-DIFLUORO-1-BENZENESULFONAMIDE lies in its specific molecular structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2,5-difluoro-N-(4-sulfamoylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O4S2/c13-8-1-6-11(14)12(7-8)22(19,20)16-9-2-4-10(5-3-9)21(15,17)18/h1-7,16H,(H2,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRBSARPLIRXBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)F)F)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-[4-(AMINOSULFONYL)PHENYL]-2,5-DIFLUORO-1-BENZENESULFONAMIDE
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N~1~-[4-(AMINOSULFONYL)PHENYL]-2,5-DIFLUORO-1-BENZENESULFONAMIDE
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Reactant of Route 5
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Reactant of Route 6
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N~1~-[4-(AMINOSULFONYL)PHENYL]-2,5-DIFLUORO-1-BENZENESULFONAMIDE

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